molecular formula C12H11ClN2O3S B13518861 5-chloro-1-(3-methanesulfonylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

5-chloro-1-(3-methanesulfonylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13518861
M. Wt: 298.75 g/mol
InChI Key: LZLMYOVNARVUFL-UHFFFAOYSA-N
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Description

5-chloro-1-(3-methanesulfonylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chloro group, a methanesulfonylphenyl group, and a carbaldehyde group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(3-methanesulfonylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method involves the reaction of 3-methanesulfonylphenylhydrazine with 3-methyl-2-butanone to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by chlorination and formylation to introduce the chloro and carbaldehyde groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(3-methanesulfonylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products Formed

    Oxidation: 5-chloro-1-(3-methanesulfonylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-chloro-1-(3-methanesulfonylphenyl)-3-methyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-1-(3-methanesulfonylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-1-(3-methanesulfonylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N’-(5-chloro-1,3-benzodioxol-4-yl)-N-(3-methylsulfonylphenyl)pyrimidine-2,4-diamine: Shares structural similarities with the presence of a chloro and methanesulfonylphenyl group.

    Sulfonamides: Contain the sulfonamide functional group, which is also present in 5-chloro-1-(3-methanesulfonylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C12H11ClN2O3S

Molecular Weight

298.75 g/mol

IUPAC Name

5-chloro-3-methyl-1-(3-methylsulfonylphenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C12H11ClN2O3S/c1-8-11(7-16)12(13)15(14-8)9-4-3-5-10(6-9)19(2,17)18/h3-7H,1-2H3

InChI Key

LZLMYOVNARVUFL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)S(=O)(=O)C

Origin of Product

United States

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